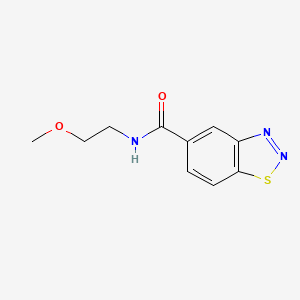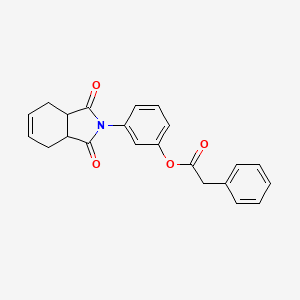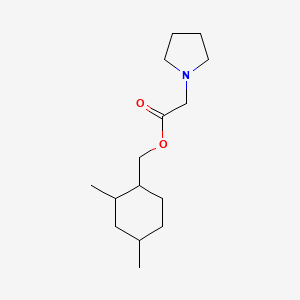![molecular formula C20H21N3O2S B4008433 N-{1,1-dimethyl-2-[methyl(quinolin-5-ylmethyl)amino]-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B4008433.png)
N-{1,1-dimethyl-2-[methyl(quinolin-5-ylmethyl)amino]-2-oxoethyl}thiophene-2-carboxamide
説明
Synthesis Analysis
The synthesis of compounds related to "N-{1,1-dimethyl-2-[methyl(quinolin-5-ylmethyl)amino]-2-oxoethyl}thiophene-2-carboxamide" involves multi-step organic reactions, starting typically with the condensation of quinoline derivatives with thiophene carboxylic acids or chlorides. For example, Aleksandrov et al. (2020) described the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide through the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, followed by various electrophilic substitution reactions to introduce different substituents on the thiophene ring (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Molecular Structure Analysis
The molecular structure of compounds akin to "N-{1,1-dimethyl-2-[methyl(quinolin-5-ylmethyl)amino]-2-oxoethyl}thiophene-2-carboxamide" features a combination of quinoline and thiophene rings, which are crucial for their chemical properties and reactivity. Structural studies, such as X-ray crystallography, are instrumental in confirming the configuration and conformation of these molecules. Abbasi et al. (2011) conducted structural studies on a related compound, 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, elucidating its crystalline structure and demonstrating the types of interactions stabilizing its configuration (Abbasi, Zamanian, Tarighi, & Badiei, 2011).
科学的研究の応用
Synthesis and Cytotoxic Activity
Research has demonstrated the synthesis of carboxamide derivatives, including those structurally related to N-{1,1-dimethyl-2-[methyl(quinolin-5-ylmethyl)amino]-2-oxoethyl}thiophene-2-carboxamide, showing potent cytotoxic effects against cancer cell lines such as murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. These compounds exhibit growth inhibitory properties, with some displaying IC50 values less than 10 nM, indicating their potential as therapeutic agents against cancer (Deady et al., 2003).
Chemosensing Applications
A quinoline-based compound has been identified as a chemosensor for 2,4,6-trinitrophenol (TNP), demonstrating selective fluorescence quenching in the presence of TNP. This highlights its potential use in the detection of explosive compounds, showcasing the versatility of quinoline derivatives in sensor technology (Halder et al., 2018).
Anticonvulsant Activity
N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides, structurally similar to the chemical , have shown promising anticonvulsant activity. These compounds were designed and synthesized based on key structural features required for anticonvulsant efficacy, highlighting the therapeutic potential of quinazolinone derivatives in managing convulsive disorders (Noureldin et al., 2017).
Polyamide Materials
The synthesis and characterization of polyamides containing quinoxaline moieties, including aromatic diamines derived from quinoline, have been explored for their potential applications in materials science. These polyamides exhibit excellent thermal stability and solubility in polar aprotic solvents, indicating their usefulness in high-performance materials (Patil et al., 2011).
特性
IUPAC Name |
N-[2-methyl-1-[methyl(quinolin-5-ylmethyl)amino]-1-oxopropan-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-20(2,22-18(24)17-10-6-12-26-17)19(25)23(3)13-14-7-4-9-16-15(14)8-5-11-21-16/h4-12H,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSPQLLUVZQINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1=C2C=CC=NC2=CC=C1)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4008359.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4008368.png)
![(3S*,4S*)-4-[4-(2-furoyl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4008369.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4008376.png)

![4,4'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dimorpholine](/img/structure/B4008394.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4008402.png)

![N-[3-(methylthio)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4008410.png)
![5-{[(2,3-dimethylphenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4008415.png)
![1-allyl-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4008428.png)
![4-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4008440.png)
